4-[(4-hydroxy-3-methoxybenzylidene)amino]-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,1'-cyclopropane]-3,5-dione
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Overview
Description
4-[(4-hydroxy-3-methoxybenzylidene)amino]-spiro[4-azatricyclo[5.2.1.0~2,6~]dec8ene-10,1’-cyclopropane]-3,5-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic framework, which imparts significant rigidity and stability to its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-hydroxy-3-methoxybenzylidene)amino]-spiro[4-azatricyclo[5.2.1.0~2,6~]dec8ene-10,1’-cyclopropane]-3,5-dione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction . The product is then isolated by filtration and purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-hydroxy-3-methoxybenzylidene)amino]-spiro[4-azatricyclo[5.2.1.0~2,6~]dec8ene-10,1’-cyclopropane]-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
4-[(4-hydroxy-3-methoxybenzylidene)amino]-spiro[4-azatricyclo[5.2.1.0~2,6~]dec8ene-10,1’-cyclopropane]-3,5-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(4-hydroxy-3-methoxybenzylidene)amino]-spiro[4-azatricyclo[5.2.1.0~2,6~]dec8ene-10,1’-cyclopropane]-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxybenzylidene derivatives: Compounds with similar structural motifs but different substituents on the aromatic ring.
Spirocyclic compounds: Molecules with spirocyclic frameworks that impart rigidity and stability.
Uniqueness
4-[(4-hydroxy-3-methoxybenzylidene)amino]-spiro[4-azatricyclo[5.2.1.0~2,6~]dec8ene-10,1’-cyclopropane]-3,5-dione is unique due to its combination of a spirocyclic framework and a benzylideneamino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-14-8-10(2-5-13(14)22)9-20-21-17(23)15-11-3-4-12(16(15)18(21)24)19(11)6-7-19/h2-5,8-9,11-12,15-16,22H,6-7H2,1H3/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEFOZOXRGFOIL-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=O)C3C4C=CC(C3C2=O)C45CC5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=O)C3C4C=CC(C3C2=O)C45CC5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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